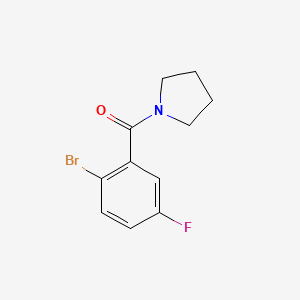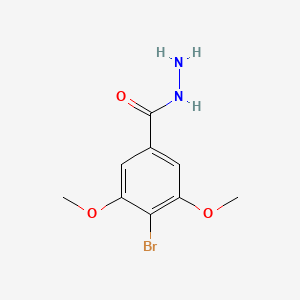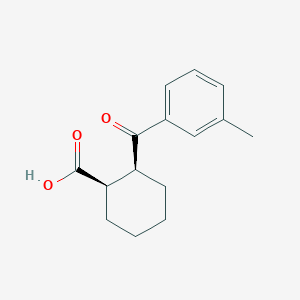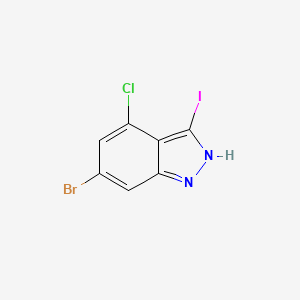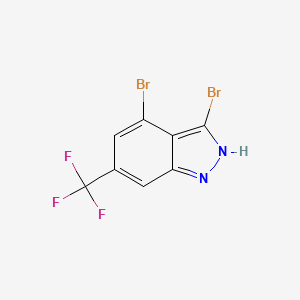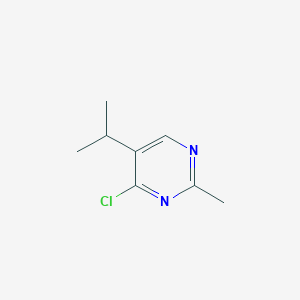
4-Chloro-5-isopropyl-2-méthylpyrimidine
Vue d'ensemble
Description
“4-Chloro-5-isopropyl-2-methylpyrimidine” is a chemical compound with the molecular formula C8H11ClN2 . It is used in proteomics research .
Synthesis Analysis
The synthesis of pyrimidine derivatives like “4-Chloro-5-isopropyl-2-methylpyrimidine” often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
The molecular structure of “4-Chloro-5-isopropyl-2-methylpyrimidine” consists of a pyrimidine ring substituted with a chlorine atom, an isopropyl group, and a methyl group . The molecular weight of this compound is 170.64 g/mol .Chemical Reactions Analysis
Pyrimidines, including “4-Chloro-5-isopropyl-2-methylpyrimidine”, are known to undergo nucleophilic aromatic substitution (SNAr) reactions . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Physical And Chemical Properties Analysis
“4-Chloro-5-isopropyl-2-methylpyrimidine” is a solid compound . Its molecular weight is 170.64 g/mol , and its molecular formula is C8H11ClN2 .Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en recherche en protéomique, où il sert de bloc de construction pour la synthèse de divers produits biochimiques. Sa masse moléculaire de 170,64 g/mol et sa formule C8H11ClN2 le rendent adapté à la création de peptides et de protéines pour des applications expérimentales .
Synthèse d'agents antifongiques
4-Chloro-5-isopropyl-2-méthylpyrimidine : est un précurseur dans la synthèse de nouveaux dérivés de pyrimidine possédant une activité antifongique puissante. Ces dérivés ont été testés contre des champignons phytopathogènes et se sont avérés plus efficaces que certains fongicides de référence .
Produits chimiques agricoles
En raison de ses propriétés antifongiques, ce composé est également important dans le domaine de l'agriculture. Il peut être utilisé pour développer de nouvelles classes de fongicides afin de protéger les cultures des infections fongiques, améliorant ainsi le rendement des cultures et la sécurité alimentaire .
Recherche antimicrobienne
Dans le domaine de la recherche antimicrobienne, des dérivés de This compound ont été synthétisés pour explorer leur potentiel en tant qu'agents antimicrobiens. Ces recherches sont cruciales dans la lutte contre les bactéries résistantes aux médicaments .
Recherche anti-VIH
Le composé a été utilisé pour créer des dérivés qui présentent une activité anti-VIH. Ces dérivés sont testés à la fois dans des essais cellulaires et enzymatiques pour déterminer leur efficacité à inhiber le virus VIH .
Activité antitumorale
Les chercheurs ont synthétisé diverses classes de dérivés de pyrimidine à partir de This compound pour dépister l'activité antitumorale. Ces études font partie des efforts continus pour découvrir de nouveaux médicaments anticancéreux .
Découverte de médicaments
La polyvalence de This compound en fait un composé précieux dans la découverte de médicaments. Ses dérivés sont explorés pour diverses activités pharmacologiques, ce qui pourrait conduire au développement de nouveaux médicaments .
Enseignement de la chimie
Enfin, ce composé est utilisé dans l'enseignement de la chimie, en particulier dans les laboratoires de chimie organique. Il fournit un exemple pratique aux étudiants pour apprendre la synthèse et les propriétés des dérivés de pyrimidine .
Mécanisme D'action
The mechanism of action of 4-Chloro-5-isopropyl-2-methylpyrimidine is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. This active form is then thought to bind to certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Chloro-5-isopropyl-2-methylpyrimidine are not fully understood. However, it is believed to have anti-inflammatory, antifungal, and anticonvulsant properties. It is also believed to have a variety of other effects, such as an anti-cancer effect, an anti-diabetic effect, and an anti-obesity effect.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-Chloro-5-isopropyl-2-methylpyrimidine in laboratory experiments has both advantages and limitations. One of the main advantages is that it can be synthesized in a variety of ways, which makes it a versatile compound. Additionally, it has a variety of potential applications in scientific research. However, one of the main limitations is that the biochemical and physiological effects of this compound are not fully understood, which makes it difficult to determine its safety and efficacy.
Orientations Futures
There are a variety of potential future directions for 4-Chloro-5-isopropyl-2-methylpyrimidine. One possibility is to further study its biochemical and physiological effects in order to better understand its safety and efficacy. Additionally, further research could be conducted to explore its potential applications in the development of new drugs and other compounds. Finally, further research could be conducted to improve the synthesis methods of 4-Chloro-5-isopropyl-2-methylpyrimidine in order to make the process more efficient and cost-effective.
Safety and Hazards
The safety data sheet for “4-Chloro-5-isopropyl-2-methylpyrimidine” suggests that it should be stored at room temperature . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Propriétés
IUPAC Name |
4-chloro-2-methyl-5-propan-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-5(2)7-4-10-6(3)11-8(7)9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJVOUWHWPMKEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)Cl)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647968 | |
| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-31-7 | |
| Record name | 4-Chloro-2-methyl-5-(propan-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



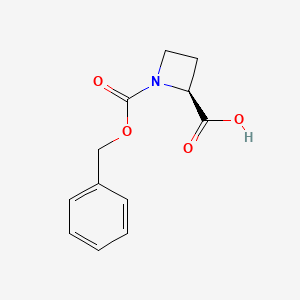

![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)
![[6-(Oxan-4-yloxy)pyridin-3-yl]methanol](/img/structure/B1604252.png)
![{3-[(6-Methylpyrazin-2-yl)oxy]phenyl}methanol](/img/structure/B1604255.png)

